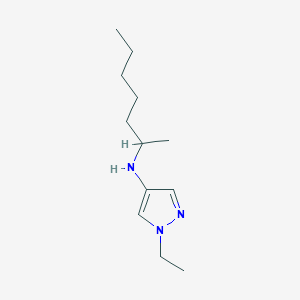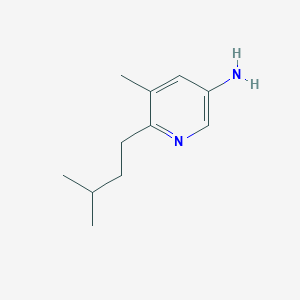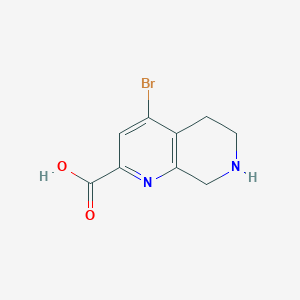![molecular formula C9H20N2O B13249125 {4-[(Propan-2-yl)amino]piperidin-4-yl}methanol](/img/structure/B13249125.png)
{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol is a cyclic secondary amine with a piperidine ring structure. This compound is known for its versatile applications in organic synthesis and medicinal chemistry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Propan-2-yl)amino]piperidin-4-yl}methanol typically involves the reaction of piperidine derivatives with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring allows for various substitution reactions, leading to the formation of diverse compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of functionalized piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, {4-[(Propan-2-yl)amino]piperidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine
Medically, this compound and its derivatives have shown potential as therapeutic agents. They are investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antipsychotic effects .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of {4-[(Propan-2-yl)amino]piperidin-4-yl}methanol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
Piperine: A naturally occurring compound with a piperidine ring, known for its antioxidant properties.
Evodiamine: Another piperidine derivative with potential anticancer effects.
Uniqueness
What sets {4-[(Propan-2-yl)amino]piperidin-4-yl}methanol apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
[4-(propan-2-ylamino)piperidin-4-yl]methanol |
InChI |
InChI=1S/C9H20N2O/c1-8(2)11-9(7-12)3-5-10-6-4-9/h8,10-12H,3-7H2,1-2H3 |
InChI Key |
UIXASGLQDYPRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1(CCNCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


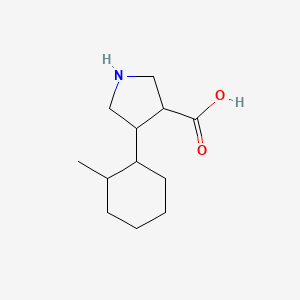
![Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13249048.png)
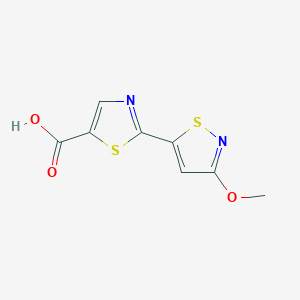

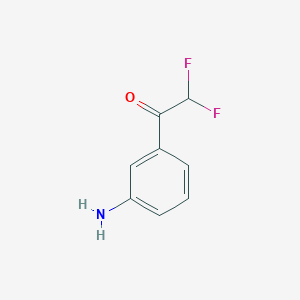
![1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one](/img/structure/B13249075.png)
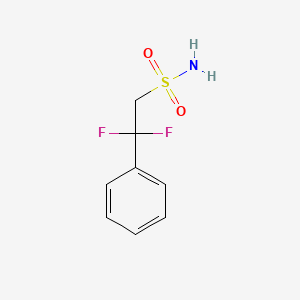
![2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride](/img/structure/B13249092.png)
![[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol](/img/structure/B13249098.png)

